molecular formula C7H6O B125877 Benzaldehyde-2,3,4,5,6-d5 CAS No. 14132-51-5

Benzaldehyde-2,3,4,5,6-d5

Cat. No. B125877
CAS RN: 14132-51-5
M. Wt: 111.15 g/mol
InChI Key: HUMNYLRZRPPJDN-RALIUCGRSA-N
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Description

Benzaldehyde-2,3,4,5,6-d5 is used as an internal standard for the quantification of Benzaldehyde by GC- or LC-mass spectrometry . It is also known as Pentadeuterobenzaldehyde .


Synthesis Analysis

Benzaldehyde-2,3,4,5,6-d5 can be synthesized from Benzoic Acid-D5 . More details about its synthesis can be found in the research articles .


Molecular Structure Analysis

The molecular formula of Benzaldehyde-2,3,4,5,6-d5 is C7H6O . Its InChI is 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D . The molecular weight is 111.15 g/mol .


Physical And Chemical Properties Analysis

Benzaldehyde-2,3,4,5,6-d5 has a refractive index of n20/D 1.545 (lit.), a boiling point of 178-179 °C (lit.), a melting point of -26 °C (lit.), and a density of 1.094 g/mL at 25 °C .

Scientific Research Applications

Food Industry

Benzaldehyde-2,3,4,5,6-d5 can be used in the food industry for flavor studies. It can serve as an internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the flavor profile of food products . This compound helps in understanding the interaction of flavor compounds within complex matrices of food.

Medicine

In medical research, Benzaldehyde-2,3,4,5,6-d5 is utilized in pharmacokinetics and metabolic studies. It acts as a tracer to track the transformation and distribution of benzaldehyde-derived drugs within biological systems . This is crucial for drug development and understanding drug behavior in the body.

Cosmetics

Benzaldehyde-2,3,4,5,6-d5 finds its application in the cosmetic industry for product stability testing. Its deuterated form is less reactive, making it suitable for long-term stability studies of fragrances and other cosmetic products .

Polymer Synthesis

This compound is instrumental in polymer research, particularly in the synthesis of novel polymers. It can be incorporated into polymers to study the effects of deuterium substitution on the physical properties of materials .

Analytical Chemistry

Benzaldehyde-2,3,4,5,6-d5 is a valuable analytical standard in environmental analysis. It’s used to calibrate instruments and validate methodologies for detecting benzaldehyde in environmental samples .

Organic Synthesis

In organic chemistry, Benzaldehyde-2,3,4,5,6-d5 is used as a starting material for synthesizing complex organic compounds. It’s particularly useful in reactions where isotopic labeling is required to trace reaction pathways or to study reaction mechanisms .

Material Science

Researchers use Benzaldehyde-2,3,4,5,6-d5 in material science to explore new materials with enhanced properties. Its incorporation into materials can help understand the role of isotopic substitution in material behavior .

Environmental Science

Benzaldehyde-2,3,4,5,6-d5 can be applied in environmental science for tracing pollution sources. It can be used to study the environmental fate of benzaldehyde and its derivatives, providing insights into their impact on ecosystems .

Safety and Hazards

Benzaldehyde-2,3,4,5,6-d5 is harmful if swallowed. It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457148
Record name Benzaldehyde-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde-2,3,4,5,6-d5

CAS RN

14132-51-5
Record name Benzaldehyde-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14132-51-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 2
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 3
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 4
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 5
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 6
Benzaldehyde-2,3,4,5,6-d5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.